1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate
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Overview
Description
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate is a chemical compound known for its unique structure and reactivity. This compound contains both oxirane (epoxide) and imidazolium groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate typically involves the reaction of imidazole derivatives with epoxide-containing compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide rings to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted imidazolium compounds .
Scientific Research Applications
1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive agent, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as epoxy resins and coatings
Mechanism of Action
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This can result in the inhibition of enzyme activity or the induction of DNA damage, contributing to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Another compound containing epoxide groups, used in the production of epoxy resins.
Glycidyl methacrylate: Contains both epoxide and acrylate groups, used in the production of polymers.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its bioactive properties make it a valuable compound for research and industrial use .
Properties
CAS No. |
105802-44-6 |
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Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)-1,2-dihydroimidazol-1-ium;acetate |
InChI |
InChI=1S/C9H14N2O2.C2H4O2/c1-2-11(4-9-6-13-9)7-10(1)3-8-5-12-8;1-2(3)4/h1-2,8-9H,3-7H2;1H3,(H,3,4) |
InChI Key |
ZHSJEYOSTDPBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C1C(O1)C[NH+]2CN(C=C2)CC3CO3 |
Origin of Product |
United States |
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